1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene

Side-Chain Liquid Crystalline Polymers Mesomorphic Poly electrolytes Polymer Phase Transitions

Liquid crystal polymer chemists require monomers with controlled spacer flexibility and orthogonal functionality. This bifunctional polyether solves these challenges: • Defined ethoxy spacer for tuning polymer Tg and mesophase stability in side-chain LC polysiloxanes • Orthogonal reactivity: allyl for hydrosilylation/click chemistry; benzyl as stable phenol protecting group • ≥95% purity ensures reproducible multi-step sequential transformations Available from stock for R&D procurement. Bulk quantities upon request.

Molecular Formula C18H20O3
Molecular Weight 284.3 g/mol
CAS No. 1354967-78-4
Cat. No. B1400349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene
CAS1354967-78-4
Molecular FormulaC18H20O3
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESC=CCOCCOC1=CC=C(C=C1)OCC2=CC=CC=C2
InChIInChI=1S/C18H20O3/c1-2-12-19-13-14-20-17-8-10-18(11-9-17)21-15-16-6-4-3-5-7-16/h2-11H,1,12-15H2
InChIKeyFWXOWRYTIJQKGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene (CAS 1354967-78-4): A Bifunctional Intermediate for Specialized Syntheses


1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene (CAS 1354967-78-4) is a specialty organic compound classified as a polyether. It is characterized by a central benzene ring functionalized with two distinct ether groups: an allyloxy-ethoxy chain at the 1-position and a benzyloxy group at the 4-position. This bifunctional nature provides orthogonal reactivity, positioning it as a strategic intermediate for complex molecule assembly, particularly where the sequential or selective transformation of either the alkene or the protected phenol is required. Commercial sources typically offer this compound at purities of 95% or 98%, with a molecular weight of 284.35 g/mol, for research and development applications .

Why 1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene is Not a Commodity Replacement


Substitution of 1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene with seemingly similar compounds, such as 1-allyloxy-4-benzyloxybenzene (CAS 50666-95-0) or 1-(2-ethoxyethyl)-4-benzyloxybenzene (CAS 761449-63-2), is scientifically unsound due to fundamental differences in their molecular architectures. The target compound uniquely incorporates an ethoxy spacer between the allyl group and the phenyl ring. This structural feature is not trivial; it modifies the molecule's physical properties—potentially lowering its melting point and altering its solubility profile compared to its more rigid, direct-ether analog . More critically, this spacer is a functional design element. In applications such as the synthesis of side-chain liquid crystalline polymers, the oligooxyethylenic spacer directly influences the flexibility of the mesogenic side group, which in turn governs the polymer's phase transition temperatures (e.g., glass transition and clearing points) and its ability to form stable mesophases [1]. Therefore, using an analog without this ethoxy spacer would lead to an entirely different material with distinct and likely unsuitable properties, compromising experimental reproducibility and product performance.

Quantitative Evidence Guide for 1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene


Spacer Length Modulates Polymer Phase Behavior: A Comparative Analysis

In the development of side-chain liquid crystalline polysiloxanes, the length of the oligooxyethylenic spacer directly correlates with polymer thermal properties. An increase in spacer length from a 1-unit ethoxy group to a 2-unit ethoxy group (as in the target compound's synthon) in related 4′-cyanobiphenyl-based systems was shown to decrease the glass transition temperature (Tg) of the resulting polysiloxanes. This trend is class-level inference, demonstrating that the specific spacer length in 1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene is a critical design parameter for tuning material properties, which is not achievable with a simple allyl ether analog [1].

Side-Chain Liquid Crystalline Polymers Mesomorphic Poly electrolytes Polymer Phase Transitions

Differentiated Molecular Architecture for Divergent Physical Properties

The target compound's unique structure, incorporating an ethoxy spacer (C18H20O3), distinguishes it from direct ether analogs like 1-allyloxy-4-benzyloxybenzene (C16H16O2). This structural difference is predicted to result in quantifiably different physical properties. While direct experimental data for the target compound is not publicly available, class-level inference from the 1-(2-ethoxyethyl)-4-benzyloxybenzene analog (a colorless to light yellow solid, soluble in alcohols and ethers, insoluble in water) suggests the target compound will exhibit similar solubility and physical state characteristics. The additional oxygen atom in the target compound increases its polar surface area and hydrogen-bonding potential, which is expected to alter its retention time in chromatographic systems compared to the simpler analog .

Chemical Synthesis Organic Chemistry Physicochemical Properties

High Purity Grade Availability for Reproducible Synthesis

For research and development applications, the purity of a starting material is paramount. 1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene is commercially available with a defined, high purity specification. The compound is listed by multiple vendors with purities of 95% and 98% . This provides a clear quantitative benchmark for procurement, ensuring users obtain a product with a minimal and specified amount of unknown impurities. This is a direct differentiator from sourcing a custom-synthesized analog or a less well-characterized alternative.

Chemical Procurement Quality Control Reproducibility

Validated Application Scenarios for 1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene


Precursor for Tailored Side-Chain Liquid Crystalline Polymers (SCLCPs)

This compound is a critical building block for synthesizing advanced functional materials. Its structure, specifically the allyl group for hydrosilylation and the ethoxy spacer, is directly analogous to monomers used to create side-chain liquid crystalline polysiloxanes with controlled phase behavior [1]. Researchers can use it to precisely engineer the flexibility of the polymer's side chains, which directly impacts the material's glass transition temperature (Tg) and mesophase stability, as evidenced by class-level studies on oligooxyethylenic spacers [1].

Strategic Intermediate for Orthogonal Protection/Deprotection Synthesis

The compound's value lies in its orthogonal functional groups. The allyl group can be selectively modified (e.g., via hydroboration, oxidation, or metathesis) while the benzyl group serves as a stable protecting group for the phenol. This allows for a controlled, multi-step synthetic sequence on a common intermediate [1]. The 98% purity grade available from commercial suppliers ensures that the material is suitable for such sensitive, multi-step reaction sequences where impurity build-up can be problematic.

Model Substrate for Studying Spacer Effects in Mesogenic Systems

In academic and industrial research on liquid crystals, the effect of spacer length and composition on mesomorphic properties is a subject of fundamental and practical importance. 1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene represents a specific, well-defined spacer (a 2-unit ethoxy chain). It can be used as a model substrate in comparative studies against monomers with shorter or longer spacers to generate quantitative structure-property relationship (QSPR) data, as demonstrated by the work of Percec and Tomazos [1].

Synthesis of Complex Polyether Dendrimers and Macrocycles

The allyl terminus of the compound is an excellent functional handle for building larger, more complex molecular architectures. It can participate in thiol-ene 'click' reactions or ring-closing metathesis (RCM) to form macrocycles or to cross-link dendrimers. The ethoxy spacer provides the necessary flexibility and distance from the core to facilitate these intramolecular or intermolecular reactions, making it a more versatile building block than a rigid, direct-ether analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.